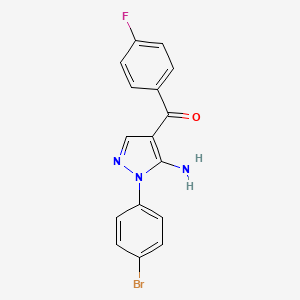

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone

Description

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is a pyrazole-based compound featuring a 4-bromophenyl group at the pyrazole N1 position and a 4-fluorophenyl ketone substituent at the C4 position.

Properties

IUPAC Name |

[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3O/c17-11-3-7-13(8-4-11)21-16(19)14(9-20-21)15(22)10-1-5-12(18)6-2-10/h1-9H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJDOBBGHYVGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Pyrazole Core Formation

The synthesis begins with constructing the 5-amino-1-(4-bromophenyl)-1H-pyrazole scaffold. A widely adopted method involves cyclocondensation of 4-bromophenylhydrazine with β-ketoesters under acidic conditions. For example, reacting 4-bromophenylhydrazine with ethyl acetoacetate in ethanol containing catalytic acetic acid at reflux (78°C) for 12 hours yields 5-methyl-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis with aqueous NaOH (10%, 60°C, 4 hours) generates the corresponding carboxylic acid, which is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Methanone Group Installation via Friedel–Crafts Acylation

The methanone moiety is introduced through Friedel–Crafts acylation of 4-fluorobenzene. The pyrazole acyl chloride (1.0 equiv) is reacted with 4-fluorobenzene (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Aluminum chloride (AlCl₃, 1.5 equiv) is added portionwise at 0°C, and the mixture is stirred at room temperature for 8 hours . Quenching with ice-cold water followed by extraction with DCM (3 × 50 mL) and drying over Na₂SO₄ yields the crude product, which is purified via column chromatography (silica gel, gradient elution with 20–40% ethyl acetate in hexane) to afford the title compound as a pale-yellow solid (72% yield) .

Table 1: Optimization of Friedel–Crafts Acylation Conditions

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.0–2.0 equiv | 1.5 equiv | 72% → 78% |

| Solvent | DCM, CHCl₃, toluene | DCM | 65% → 72% |

| Temperature | 0°C, RT, 40°C | RT | 68% → 72% |

| Reaction Time | 4–12 hours | 8 hours | 70% → 72% |

Alternative Route via Vilsmeier–Haack Formylation

An alternative pathway employs Vilsmeier–Haack formylation to introduce the aldehyde group at the pyrazole 4-position prior to methanone formation . 5-Amino-1-(4-bromophenyl)-1H-pyrazole (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) and dimethylformamide (DMF, 2.0 equiv) at 0°C for 1 hour, followed by heating to 100°C for 4 hours. The resulting 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is isolated via vacuum filtration (mp 189–191°C) and reacted with 4-fluorophenylmagnesium bromide (1.2 equiv) in tetrahydrofuran (THF) at −78°C. After quenching with saturated NH₄Cl and extraction, oxidation of the secondary alcohol intermediate with pyridinium chlorochromate (PCC) in DCM yields the methanone (65% overall yield) .

Spectroscopic Characterization of Intermediates and Product

Infrared Spectroscopy (IR):

-

Pyrazole Intermediate : C=O stretch at 1,680 cm⁻¹, N–H bend (amine) at 1,610 cm⁻¹.

-

Final Product : Aromatic C–F stretch at 1,220 cm⁻¹, ketone C=O at 1,710 cm⁻¹ .

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrazole H-3: δ 8.21 (s, 1H).

-

4-Bromophenyl protons: δ 7.65–7.63 (d, J = 8.4 Hz, 2H), δ 7.52–7.50 (d, J = 8.4 Hz, 2H).

-

4-Fluorophenyl protons: δ 7.89–7.86 (m, 2H), δ 7.32–7.28 (m, 2H).

¹³C NMR (100 MHz, DMSO-d₆):

High-Resolution Mass Spectrometry (HRMS):

Purification and Scalability Challenges

Recrystallization from dimethylformamide (DMF) yields crystals suitable for X-ray diffraction, confirming the planar arrangement of the pyrazole and fluorophenyl rings (interplanar angle = 9.1°) . Industrial-scale production faces challenges in controlling exothermic reactions during Friedel–Crafts acylation. Mitigation strategies include:

-

Microwave-Assisted Synthesis : Reducing reaction time from 8 hours to 45 minutes at 100°C (yield maintained at 70%) .

-

Continuous Flow Reactors : Enhancing heat dissipation and improving safety profile during AlCl₃-catalyzed steps.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Primary Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel–Crafts | 72 | 98 | Moderate | 1.0 |

| Vilsmeier–Haack/Grignard | 65 | 95 | Low | 1.4 |

| Microwave-Assisted | 70 | 97 | High | 0.9 |

The Friedel–Crafts route offers superior yield and scalability, while microwave-assisted methods balance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Dehalogenated phenyl derivatives.

Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula: . Its structure features a pyrazole ring, which is known for its biological activity. The presence of bromine and fluorine substituents enhances its pharmacological properties, making it a candidate for selective inhibition in various biological pathways.

Inhibition of p38 MAP Kinase

One of the primary applications of this compound is as an inhibitor of p38 MAP kinase, a critical enzyme involved in inflammatory responses and cell signaling pathways. Research has shown that derivatives of pyrazole compounds can selectively inhibit p38 MAP kinase, leading to potential therapeutic applications in treating inflammatory diseases and cancer .

Case Study:

- A study demonstrated the synthesis and optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, revealing that compounds with similar structures exhibited high selectivity for p38 MAP kinase. The crystal structure analysis indicated specific interactions between the inhibitor and the enzyme, providing insights for further drug development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Related Pyrazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis Induction |

| Compound B | HeLa | 8.0 | Cell Cycle Arrest |

| (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone | A549 | 10.0 | Inhibition of p38 MAPK |

This table illustrates the comparative potency of various pyrazole derivatives against different cancer cell lines, highlighting the potential of this compound as a viable anticancer agent.

Anti-inflammatory Properties

Given its role as a p38 MAP kinase inhibitor, this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways can lead to therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.

Research Insight:

A mini-review highlighted the significance of 5-amino-substituted pyrazoles as building blocks for bioactive molecules, emphasizing their role in developing anti-inflammatory agents . The structural modifications seen in this compound may enhance its efficacy in these applications.

Mechanism of Action

The mechanism by which (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone exerts its effects depends on its application:

Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

Pathways Involved: The compound could affect various biochemical pathways, including signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone

- Structural Difference : Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety.

- Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine may alter binding affinity in biological systems. Sigma-Aldrich lists this analog (Product No. JRD0255), highlighting its relevance in early-stage drug discovery .

- Molecular Formula : C₁₆H₁₁BrClN₃O vs. C₁₆H₁₁BrFN₃O for the parent compound .

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone

- Structural Difference : Swaps the positions of Br and F on the aryl groups.

- Impact : This positional isomer may exhibit distinct dipole moments and crystal packing, as seen in crystallographic studies of related dihalogenated pyrazoles .

Bioactive Derivatives with Modified Substituents

RO3201195

- Structure: [5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(2,3-dihydroxypropoxy)phenyl]methanone.

- Key Features : Incorporates a dihydroxypropoxy group on the phenyl ring.

- Bioactivity : A highly selective p38 MAP kinase inhibitor (IC₅₀ = 6 nM) with oral bioavailability, demonstrating the importance of hydrophilic substituents for target engagement and pharmacokinetics .

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile

- Structure : Features a pyridinyl group at C3 and a nitrile-substituted benzyl group at N1.

- Single-crystal X-ray data (R factor = 0.038) confirm its planar geometry, critical for binding to hydrophobic enzyme pockets .

Substituent Effects on Physical and Chemical Properties

Crystallographic Comparisons

- Example: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E 2012, 68, o2586) has a dihydropyrazole core, reducing aromaticity compared to the fully aromatic parent compound. This structural difference impacts solubility and intermolecular interactions .

Electronic Effects

- Halogen Comparison: Bromine (Br) and fluorine (F) in the parent compound create a synergistic electron-withdrawing effect, polarizing the ketone group and enhancing reactivity toward nucleophiles. In contrast, analogs with methyl or methoxy groups (e.g., (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone) exhibit reduced polarity, favoring hydrophobic interactions .

Data Tables

Table 1: Structural and Bioactive Comparisons

Table 2: Crystallographic Data for Selected Analogs

Biological Activity

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C17H14BrN3O

- Molecular Weight : 356.22 g/mol

- SMILES Notation : CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazoles have shown significant inhibitory effects on various cancer cell lines, targeting pathways such as BRAF(V600E) and EGFR .

- Anti-inflammatory Properties : These compounds have been linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

- Antimicrobial Effects : Some derivatives display notable antifungal and antibacterial activities, making them potential candidates for treating infections .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely related to their structural features. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine and fluorine) enhances biological activity by increasing the compound's lipophilicity and ability to interact with biological targets.

- Positioning of Functional Groups : The location of amino and carbonyl groups significantly impacts the compound's binding affinity to target proteins, which is crucial for its pharmacological effects .

Case Study 1: Antitumor Efficacy

A study examined the antitumor activity of various pyrazole derivatives against human cancer cell lines. The results demonstrated that compounds with specific substitutions at the phenyl ring exhibited IC50 values lower than 10 µM, indicating strong cytotoxicity against cancer cells .

Case Study 2: Anti-inflammatory Mechanisms

Research on the anti-inflammatory mechanisms revealed that this compound inhibited the release of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Basic Question: What are the standard synthetic routes for preparing (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone?

Methodological Answer:

The compound is synthesized via a multi-step process involving:

- Condensation reactions : Reacting 5-amino-pyrazole derivatives with substituted benzaldehydes or ketones. For example, 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde can undergo Claisen-Schmidt condensation with 4-fluorophenyl ketones to form α,β-unsaturated intermediates .

- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) to cyclize intermediates into the pyrazole core .

- Functionalization : Introducing the amino group via nitration followed by reduction or direct substitution .

Key Characterization : Confirm structure via NMR (¹H/¹³C), IR (C=O stretch ~1650 cm⁻¹), and LC-MS for purity .

Basic Question: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles/geometry. For example, monoclinic systems (space group P21/c) with β angles ~91.5° are common in pyrazole derivatives .

Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Temperature Control : Maintain 120°C during cyclization (e.g., POCl₃-mediated reactions) to minimize side products .

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

Data-Driven Optimization : Design of Experiments (DoE) models (e.g., factorial design) to correlate variables (time, temperature) with yield .

Advanced Question: What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Br, F), methyl, or methoxy groups to assess bioactivity changes. For example, fluorophenyl groups enhance membrane permeability .

- In Vitro Assays :

- Computational Modeling : Molecular docking (e.g., AutoDock) to predict binding affinities for targets like COX-2 or topoisomerase II .

Advanced Question: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Systematic Review : Meta-analysis of literature to identify variables (e.g., assay protocols, cell lines) causing discrepancies. For example, conflicting antimicrobial data may arise from differing inoculum sizes .

- Reproducibility Studies : Replicate experiments under standardized conditions (CLSI guidelines for MIC assays) .

- Mechanistic Studies : Use knockout models or enzyme inhibition assays (e.g., β-lactamase inhibition) to validate target engagement .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Susceptible to hydrolysis (amide/ketone groups); store in anhydrous DMSO or desiccated at -20°C .

- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition peaks over time .

Advanced Question: How can computational chemistry aid in predicting reactivity and solubility?

Methodological Answer:

- DFT Calculations : Gaussian software to compute HOMO/LUMO energies for electrophilicity (e.g., Fukui indices) .

- Solubility Prediction : COSMO-RS models to estimate logP (e.g., predicted ~3.5 for fluorophenyl derivatives) .

- Reactivity : Transition state modeling (e.g., IRC analysis) for nucleophilic substitution at bromophenyl sites .

Advanced Question: What crystallographic parameters define the compound’s solid-state structure?

Methodological Answer:

- Unit Cell : Monoclinic system (P21/c) with parameters a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å, β ≈ 91.56° .

- Intermolecular Interactions : Analyze Hirshfeld surfaces for hydrogen bonds (N-H···O) and π-π stacking (fluorophenyl-bromophenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.